

structure and chemical properties of CDD3505

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Compound of Interest			
Compound Name:	CDD3505		
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In-Depth Technical Guide: CDD3505

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CDD3505, chemically known as 4-nitro-1-trityl-1H-imidazole, is a small molecule investigated for its potential to modulate lipid profiles. Its primary mechanism of action involves the induction of cytochrome P450 3A (CYP3A) enzymes, which are pivotal in the metabolism of a wide array of endogenous and exogenous compounds. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to CDD3505, intended to serve as a technical resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

CDD3505 is a derivative of nitroimidazole, characterized by a trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.

Table 1: Chemical and Physical Properties of CDD3505



Property	Value	Source
IUPAC Name	4-nitro-1-(triphenylmethyl)-1H- imidazole	N/A
Synonyms	4-nitro-1-trityl-1H-imidazole	N/A
CAS Number	173865-33-3	[1]
Molecular Formula	C22H17N3O2	[1]
Molecular Weight	355.39 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C	[1]

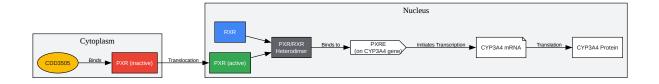
Mechanism of Action: CYP3A Induction

The primary pharmacological effect of **CDD3505** is the induction of CYP3A enzymes. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in sensing foreign compounds and upregulating the expression of drug-metabolizing enzymes and transporters.[2][3][4][5][6]

Signaling Pathway

The activation of PXR by a ligand such as **CDD3505** initiates a cascade of molecular events leading to the increased transcription of the CYP3A4 gene. In its inactive state, PXR resides in the cytoplasm. Upon ligand binding, PXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene, thereby initiating its transcription.[4][5]





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CYP3A4 Induction Pathway via PXR Activation.

Experimental Data

While specific quantitative data for **CDD3505**'s effect on CYP3A4 induction (e.g., EC₅₀) and in vivo elevation of HDL cholesterol are not readily available in the public domain, the following sections outline the standard experimental protocols used to evaluate such compounds.

In Vitro CYP3A4 Induction Assay

The potential of a compound to induce CYP3A4 is typically assessed using primary human hepatocytes or hepatoma cell lines like HepG2.[7][8] The assay measures the increase in CYP3A4 enzyme activity or mRNA expression following treatment with the test compound.

Table 2: Representative In Vitro CYP3A4 Induction Data (Hypothetical for CDD3505)

Parameter	Value
Cell Line	Primary Human Hepatocytes
Incubation Time	72 hours
Endpoint	CYP3A4 mRNA expression (fold change)
EC50	[Data Not Available]
Emax	[Data Not Available]



In Vivo HDL Cholesterol Elevation Studies

Animal models, such as mice or rats, are commonly used to evaluate the in vivo efficacy of compounds aimed at increasing HDL cholesterol levels.

Table 3: Representative In Vivo HDL Cholesterol Data (Hypothetical for CDD3505)

Parameter	Value
Animal Model	C57BL/6 Mice
Dosing Regimen	[Data Not Available] mg/kg, oral gavage, daily for 4 weeks
Endpoint	Percent change in HDL-C from baseline
Result	[Data Not Available]

Experimental Protocols Synthesis of 4-nitro-1-trityl-1H-imidazole

A general method for the N-alkylation of 4-nitroimidazole can be adapted for the synthesis of **CDD3505**. This typically involves the reaction of 4-nitroimidazole with trityl chloride in the presence of a base.

Protocol:

- To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
- Stir the mixture at room temperature for a designated period to deprotonate the imidazole nitrogen.
- Add trityl chloride to the reaction mixture.
- Heat the reaction to 60°C and monitor its progress by thin-layer chromatography.
- Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.





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General Synthesis Workflow for CDD3505.

In Vitro CYP3A4 Induction Assay Protocol

This protocol outlines the measurement of CYP3A4 induction in primary human hepatocytes.

Materials:

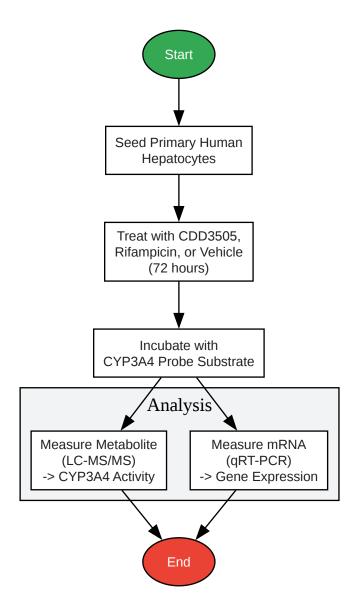
- Cryopreserved primary human hepatocytes
- · Plating medium and incubation medium
- CDD3505 (test compound)
- Rifampicin (positive control)[7]
- Vehicle control (e.g., 0.1% DMSO)
- CYP3A4 probe substrate (e.g., midazolam)
- LC-MS/MS system for metabolite analysis

Procedure:

- Thaw and seed cryopreserved human hepatocytes in collagen-coated plates.
- Allow cells to attach and form a monolayer.
- Treat cells with varying concentrations of CDD3505, rifampicin, or vehicle control for 72 hours, with media changes every 24 hours.[8]
- After the treatment period, incubate the cells with a CYP3A4 probe substrate.



- Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'hydroxymidazolam) using LC-MS/MS to determine CYP3A4 activity.
- Alternatively, lyse the cells and perform qRT-PCR to measure the relative expression of CYP3A4 mRNA.[8]



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Workflow for In Vitro CYP3A4 Induction Assay.

Conclusion



CDD3505 is a CYP3A inducer with a proposed mechanism of action involving the activation of the pregnane X receptor. While its chemical properties are defined, further public data on its in vitro potency and in vivo efficacy are required to fully characterize its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of **CDD3505** and other novel CYP3A inducers.

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